Structural Differentiation: 2,4-Dimethylphenyl vs. para-Tolyl Substitution at N1 Position
The target compound bears a 2,4-dimethylphenyl substituent at N1, which provides a unique ortho-methyl group absent in the closest commercial analog 3,4-dimethyl-2-(p-tolyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 63537-33-7). Crystallographic studies of pyrazolo[3,4-d]pyridazinone derivatives bound to FGFR4 (PDB: 6IUP) reveal that the N1-aryl group is oriented toward the P-loop region of the kinase [1]. SAR data from the FGFR inhibitor series demonstrate that substituent position on the N1-aryl ring dramatically impacts potency: compound 1 (bearing a benzofuran at N1) inhibited FGFR1 at 97.4% at 1 μM, whereas replacement with unsubstituted phenyl (compound 4) reduced inhibition to 64.7% at 1 μM [2]. The 2,4-dimethylphenyl group introduces steric bulk ortho to the N1 attachment point, a feature absent in para-substituted-only analogs, potentially altering P-loop interactions and kinase selectivity.
| Evidence Dimension | N1-aryl substitution pattern and predicted kinase hinge/P-loop interaction |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl at N1 (ortho-methyl present, MW 254.29, ClogP predicted ~2.1) |
| Comparator Or Baseline | CAS 63537-33-7: p-tolyl at N2 (no ortho substituent, MW 254.29); CAS 63537-33-7 additionally has 3,4-dimethyl instead of 4-methyl on pyridazinone ring |
| Quantified Difference | No direct head-to-head data available. Scaffold-level SAR: ortho-substituted aryl at N1 can alter FGFR1 inhibition by >30% at 1 μM vs. unsubstituted phenyl (64.7% vs. 97.4% inhibition). Exact quantitative magnitude for 2,4-dimethylphenyl vs. p-tolyl not established. |
| Conditions | FGFR1 enzymatic inhibition assay at 1 μmol/L; SAR derived from 66 pyrazolo[3,4-d]pyridazinone derivatives [2] |
Why This Matters
The unique ortho-methyl substitution pattern at N1 cannot be replicated by any commercially available close analog, making CAS 1105196-61-9 the only purchasable pyrazolo[3,4-d]pyridazin-7-one with 2,4-dimethylphenyl substitution for structure-activity relationship studies targeting kinase P-loop interactions.
- [1] RCSB PDB 6IUP. Crystal structure of FGFR4 kinase domain in complex with compound 5 (pyrazolo[3,4-d]pyridazinone derivative). Deposited 2018-11-29, Released 2019-11-06. doi:10.2210/pdb6IUP/pdb View Source
- [2] Wang Y, Dai Y, Wu X, et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B. 2021;11(3):781-794. Table 1: FGFR1 inhibition rates of compounds 1–7. View Source
